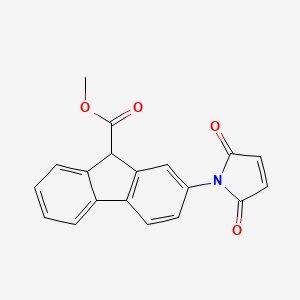
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a butyl group and a methyl group attached to the piperazine ring, along with a propanol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol typically involves the following steps:
Formation of Piperazine Ring: The initial step involves the formation of the piperazine ring. This can be achieved by reacting ethylenediamine with diethylene glycol under acidic conditions to form the piperazine ring.
Alkylation: The piperazine ring is then alkylated with butyl bromide and methyl iodide to introduce the butyl and methyl groups, respectively.
Addition of Propanol Chain: The final step involves the addition of the propanol chain. This can be done by reacting the alkylated piperazine with 3-chloropropanol under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Formation of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-one.
Reduction: Formation of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-amine.
Substitution: Formation of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-chloride.
科学的研究の応用
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their function and influencing neurological processes.
類似化合物との比較
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-ol: This compound lacks the butyl group but has similar structural features.
3-(4-Ethylpiperazin-1-yl)propan-1-ol: This compound has an ethyl group instead of a butyl group.
3-(4-Phenylpiperazin-1-yl)propan-1-ol: This compound has a phenyl group attached to the piperazine ring.
Uniqueness
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol is unique due to the presence of both butyl and methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. The combination of these groups with the propanol chain provides distinct properties that can be leveraged in various applications.
特性
CAS番号 |
6320-21-4 |
|---|---|
分子式 |
C12H26N2O |
分子量 |
214.35 g/mol |
IUPAC名 |
3-(4-butyl-3-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C12H26N2O/c1-3-4-7-14-9-8-13(6-5-10-15)11-12(14)2/h12,15H,3-11H2,1-2H3 |
InChIキー |
YVUFVVVTELAQTH-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCN(CC1C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)

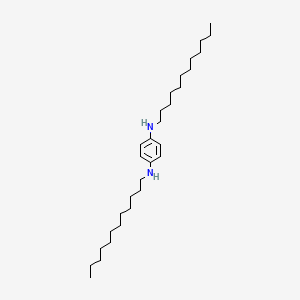
![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)
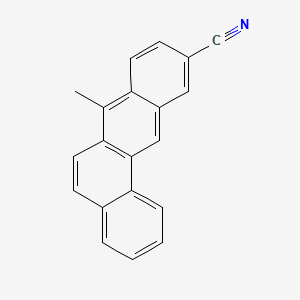
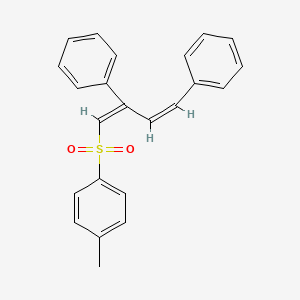
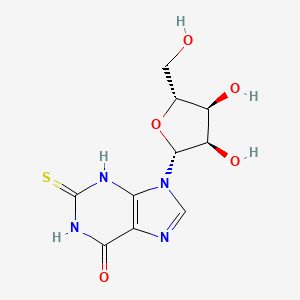
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
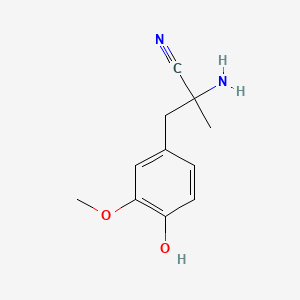
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)
